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Compound of Interest

Compound Name: 2-Amino-4-methyithiazole

Cat. No.: B167648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Amino-4-methylthiazole, a crucial heterocyclic building block in medicinal chemistry. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Amino-4-methylthiazole is summarized in the tables
below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 2-Amino-4-methylthiazole

Chemical Shift (8)

Multiplicity Integration Assignment
PpmM
~6.8 S 2H -NH:z
~6.2 s 1H H-5
~2.1 S 3H -CHs
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Solvent: DMSO-ds

Table 2: 13C NMR Spectroscopic Data for 2-Amino-4-methylthiazole

Chemical Shift (d) ppm Assignment
~168 C-2

~148 C-4

~100 C-5

~17 -CHs

Solvent: DMSO-de. Data is based on typical values for 2-aminothiazole derivatives and may
vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum of 2-Amino-4-methylthiazole exhibits characteristic absorption bands
corresponding to its key functional groups. The data presented below is from matrix isolation
FTIR spectroscopy.[1][2]

Table 3: Key IR Absorption Bands for 2-Amino-4-methylthiazole
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Wavenumber (cm~?) Intensity Assignment

3545.5 Medium v(N-H) asymmetric stretch
3434.0 Medium Vv(N-H) symmetric stretch
3118.0 Weak v(C-H) aromatic

1625.0 Strong 0(NH32) scissoring

1530.0 Very Strong Ring stretching

1450.0 Medium 0(CHs) asymmetric bend
1380.0 Medium 0(CHs) symmetric bend
1220.0 Medium v(C-N) stretch

850.0 Strong y(C-H) out-of-plane bend

Data obtained from argon matrix isolation FTIR spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-4-methylthiazole provides crucial information about its

molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for 2-Amino-4-methylthiazole

miz Relative Intensity Assighment

114 High [M]* (Molecular lon)
99 Moderate [M - CHs]*

71 Moderate [M - HN=C=S]*+

57 High [C3HsN]*

42 Moderate [CH3CN + H]*
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Fragmentation patterns are predicted based on the known fragmentation of thiazole
derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-methylthiazole in 0.5-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-de).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at a
suitable frequency (e.g., 400 MHz for *H). For *H NMR, a sufficient number of scans should
be averaged to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is
typically required due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of 2-Amino-4-
methylthiazole with approximately 100 mg of dry potassium bromide (KBr) using an agate
mortar and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,
transparent disc.

» Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
record the spectrum, typically in the range of 4000-400 cm~*. A background spectrum of a
blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 2-Amino-4-methylthiazole in a suitable
volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct
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infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

« lonization: Utilize electron ionization (El) at 70 eV to generate the molecular ion and
fragment ions.

e Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 10-200) to detect the
molecular ion and all significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound such as 2-Amino-4-methylthiazole.
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of
an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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